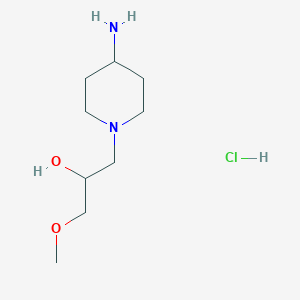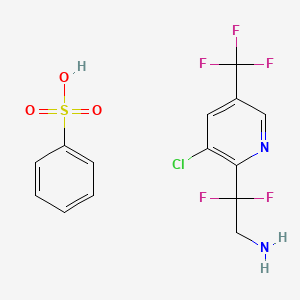
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Vue d'ensemble
Description
The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a trifluoromethyl group and a chloro group at the 5th and 3rd positions respectively . The 2nd position of the pyridine ring is connected to a 2,2-difluoroethanamine group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.NCCSc1ncc(cc1Cl)C(F)(F)F . This string represents the connectivity and arrangement of atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound, being a pyridine derivative, is likely to be polar and may have the ability to form hydrogen bonds . It’s also likely to be soluble in polar solvents .Applications De Recherche Scientifique
Chemistry of Heterocyclic Compounds
The chemistry and properties of compounds similar to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, particularly those containing pyridine-2,6-diylbis structures, have been extensively studied. These compounds are known for their diverse properties such as spectroscopic features, structural attributes, magnetic properties, and biological and electrochemical activities. Such studies often highlight potential avenues for further research and unknown analogues that might present new possibilities (Boča, Jameson, & Linert, 2011).
Environmental Distribution and Health Risks
The environmental impact and health risks associated with similar fluorinated compounds have been a subject of scrutiny. These substances, such as Per- and polyfluoroalkyl substances (PFASs), are notorious for their persistence, bioaccumulation, long-distance migration, and toxicity. The need to replace PFASs with new compounds that exhibit fewer environmental and health risks is critical. However, studies suggest that even the alternatives may pose significant threats, indicating the necessity for thorough toxicological assessments (Wang et al., 2019).
Wastewater Treatment and Environmental Fate
The fate and removal of perfluorinated compounds, which share similarities with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, during wastewater treatment have been analyzed. These compounds are not significantly removed during secondary biological treatment, necessitating advanced treatment technologies. Understanding the biotransformation processes and applying advanced treatment technologies under practical conditions are vital for mitigating their environmental impact (Arvaniti & Stasinakis, 2015).
Electrofluorination in Organic Synthesis
The electrofluorination process of organic compounds, a method potentially relevant to compounds like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, has been explored for its industrial applications. This process involves an initial anodic oxidation of the organic molecule, forming a radical-cation, which then stabilizes by adding a fluoride anion. Such insights are valuable for the industrial synthesis of complex fluorinated organic molecules (Gambaretto, Napoli, Scipioni, & Conte, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
benzenesulfonic acid;2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5N2.C6H6O3S/c9-5-1-4(8(12,13)14)2-16-6(5)7(10,11)3-15;7-10(8,9)6-4-2-1-3-5-6/h1-2H,3,15H2;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMUHPYVGFQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NC(=C1Cl)C(CN)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)

![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
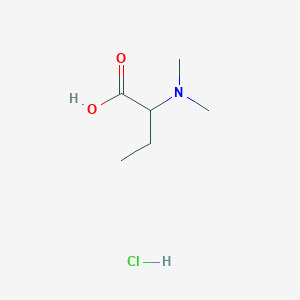
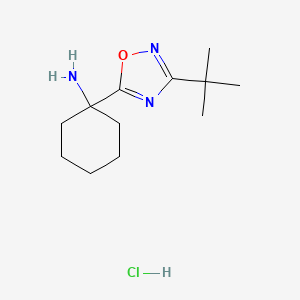

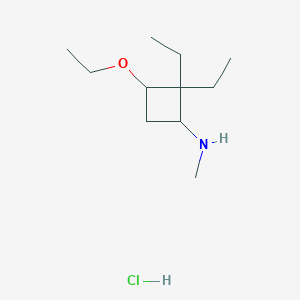

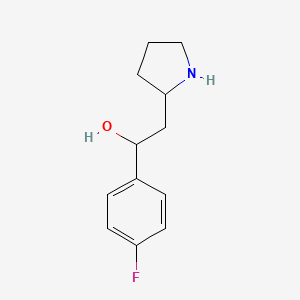

![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
